molecular formula C15H16N2O B12894897 4-(Cyclohex-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine CAS No. 88786-13-4

4-(Cyclohex-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine

Cat. No.: B12894897
CAS No.: 88786-13-4
M. Wt: 240.30 g/mol
InChI Key: FZBZYICSJVNRSN-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohex-1-en-1-ylamine with 3-phenylisoxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohex-1-en-1-yl)morpholine: This compound shares a similar cyclohexenyl group but differs in the presence of a morpholine ring instead of an isoxazole ring.

    3-Phenylisoxazole: This compound shares the isoxazole ring but lacks the cyclohexenyl group.

Uniqueness

4-(Cyclohex-1-en-1-yl)-3-phenylisoxazol-5-amine is unique due to its combination of a cyclohexenyl group and an isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88786-13-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C15H16N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10H,1,3-4,8,16H2

InChI Key

FZBZYICSJVNRSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(ON=C2C3=CC=CC=C3)N

Origin of Product

United States

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